LT-630

Description

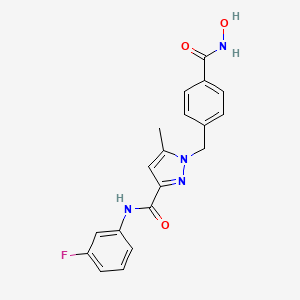

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17FN4O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H17FN4O3/c1-12-9-17(19(26)21-16-4-2-3-15(20)10-16)22-24(12)11-13-5-7-14(8-6-13)18(25)23-27/h2-10,27H,11H2,1H3,(H,21,26)(H,23,25) |

InChI Key |

RUKULXRBEIBRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NO)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of THE-630

Disclaimer: Based on available data, it is highly probable that the requested information for "LT-630" pertains to THE-630 , a compound developed by Theseus Pharmaceuticals. This guide will proceed under that assumption.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of THE-630, a novel pan-variant inhibitor of the KIT receptor tyrosine kinase. The information is compiled from preclinical studies and clinical trial data.

Core Mechanism of Action

THE-630 is an orally bioavailable small molecule designed as a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] In many cases of gastrointestinal stromal tumors (GIST), the KIT protein is abnormally active due to mutations, leading to uncontrolled cell growth and proliferation.[1][2] THE-630 functions by binding to and inhibiting the activity of both the primary activating and secondary resistance mutations of KIT.[2] This blockade of KIT-mediated signaling pathways is intended to halt the proliferation of tumor cells that harbor these mutations.[2]

The primary therapeutic target of THE-630 is patients with advanced GIST whose cancer has developed resistance to previous lines of kinase inhibitor therapy.[3] The development of THE-630 for GIST was ultimately terminated due to dose-limiting toxicities observed at dose levels required to achieve the target exposure for pan-variant inhibition.[4][5]

Signaling Pathway

The following diagram illustrates the targeted KIT signaling pathway and the inhibitory action of THE-630.

Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of pathways that promote cell proliferation and survival. THE-630 inhibits the KIT receptor, blocking these downstream signals.

Quantitative Data

Preclinical Activity

THE-630 demonstrated potent preclinical activity against a range of KIT mutations. The following table summarizes the in vitro inhibitory concentrations (IC50) of THE-630 against various KIT mutations expressed in BaF3 cells.

| KIT Mutation Class | Specific Mutation | THE-630 IC50 (nM) |

| Primary Activating | Exon 11 Deletion | ≤ 3[6] |

| Exon 9 Insertion | ≤ 3[6] | |

| ATP Binding Pocket | V654A | < 25[6] |

| T670I | < 25[6] | |

| Activation Loop | D816G/H | < 25[6] |

| D820A/G | < 25[6] | |

| N822K | < 25[6] | |

| Y823D | < 25[6] | |

| A829P | < 25[6] | |

| Compound Mutations | Exon 9 + V654A | 10[6] |

| Exon 9 + D816H | 33[6] |

In vivo studies in mouse models also showed significant tumor growth inhibition. For instance, in a model with the V654A mutation, THE-630 inhibited tumor growth by 86%, compared to 26% by ripretinib.[6][7] In models with activation loop mutations, THE-630 led to tumor regression of 88% (N822K) and 59% (D820A).[6][7]

Clinical Data (Phase 1/2 Trial - NCT05160168)

The clinical trial evaluated THE-630 in patients with advanced GIST. The following table outlines the dose escalation cohorts from the phase 1 portion of the study.

| Cohort | Dose (mg, once daily) | Number of Patients (n) |

| 1 | 3 | 3[4] |

| 2 | 4 | 7[8] |

| 3 | 6 | 3[8] |

| 4 | 9 | 3[8] |

| 5 | 12 | 3[8] |

| 6 | 18 | 4[4] |

| 7 | 27 | 6[4][5] |

Pharmacokinetic analysis showed an approximately dose-proportional increase in systemic exposure. At a dose of 12 mg, the mean steady-state average plasma concentration (Cav) was 47 nM.[8] The projected target exposure for pan-variant KIT activity was an average concentration of 100 nM.[4][8]

Experimental Protocols

Preclinical In Vitro Assays

Cell Lines and Culture:

-

GIST-T1 cells, which contain an activating deletion in KIT Exon 11, were used.[6]

-

BaF3 cells, a murine pro-B cell line, were engineered to express various mutant forms of human KIT.[6]

Methodology:

-

Cell Viability Assays: The effect of THE-630 on the viability of GIST-T1 and engineered BaF3 cells was assessed. Cells were treated with varying concentrations of the inhibitor, and cell viability was measured to determine the IC50 values.[6]

-

Downstream Signaling Analysis: The inhibition of KIT-driven downstream signaling pathways was evaluated by methods such as Western blotting to measure the phosphorylation status of key signaling proteins.[6]

Phase 1/2 Clinical Trial (NCT05160168)

Study Design: This was a first-in-human, open-label, multicenter, non-randomized, dose-escalation and expansion study.[9]

Patient Population:

-

Patients aged 18 years or older with histologically or cytologically confirmed unresectable or metastatic GIST.[4]

-

Patients must have progressed on or been intolerant to imatinib (B729) and at least one other tyrosine kinase inhibitor (TKI) such as sunitinib, regorafenib, ripretinib, or avapritinib.[9]

-

ECOG performance status of 0-2.[4]

Methodology:

-

Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was employed. Patients received THE-630 orally once daily in 28-day cycles.[8][9] The primary objectives were to evaluate the safety profile, determine dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[10]

-

Pharmacokinetic (PK) Assessment: Plasma samples were collected on days 1 and 15 of cycle 1 to assess PK parameters of THE-630 and its active metabolite.[8][10]

-

Antitumor Activity Assessment: Tumor responses were evaluated using modified RECIST 1.1 criteria.[8]

-

Circulating Tumor DNA (ctDNA) Analysis: ctDNA was assessed to monitor changes in KIT-mutant allele fractions.[8]

Visualizations

Clinical Trial Workflow

The following diagram outlines the workflow of the Phase 1/2 clinical trial for THE-630.

Caption: Workflow of the THE-630 Phase 1/2 clinical trial, from patient screening through dose escalation, expansion, and follow-up.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Facebook [cancer.gov]

- 3. Theseus Pharmaceuticals Reports Initial Dose Escalation Data from Ongoing Phase 1/2 Trial of THE-630 in Patients with Advanced GIST [prnewswire.com]

- 4. onclive.com [onclive.com]

- 5. targetedonc.com [targetedonc.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

LT-630 chemical structure and properties

An extensive search for the chemical compound "LT-630" has yielded no specific results in publicly available chemical databases and scientific literature. This suggests that "this compound" may be an internal development code, a placeholder name, or a compound that has not yet been disclosed in public forums.

Without accessible data on its chemical structure, properties, and biological activity, it is not possible to provide an in-depth technical guide or whitepaper as requested. The creation of diagrams, data tables, and experimental protocols is contingent on the availability of this foundational information.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use its formal chemical name, CAS number, or reference published literature (e.g., journal articles, patents) where it is described.

If "this compound" is a proprietary compound you are working with, please refer to your internal documentation for the necessary data to construct the requested technical guide. If you have an alternative public identifier for this compound, please provide it to enable a renewed search for the relevant information.

LT-630: A Novel HDAC6 Inhibitor for Attenuating Oxidative Stress-Induced Liver Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LT-630 is a recently identified novel and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery offers a promising therapeutic avenue for mitigating acetaminophen (B1664979) (APAP)-induced liver injury. Research indicates that this compound exerts its protective effects by modulating the activity of Malate Dehydrogenase 1 (MDH1), a key enzyme in cellular metabolism and redox balance. By enhancing the expression and acetylation of MDH1, this compound effectively reduces oxidative stress, a primary driver of APAP-induced hepatotoxicity. While the biological mechanism of this compound is beginning to be understood, its chemical structure and detailed synthesis pathway are not yet publicly available in scientific literature or patent databases. This guide provides a comprehensive overview of the current knowledge regarding the discovery and signaling pathway of this compound.

Discovery of this compound

This compound was identified as a potent and selective inhibitor of HDAC6 through targeted research focused on discovering novel therapeutic agents for liver diseases. The seminal research, published in 2024 by Zhang et al., demonstrated that this compound effectively ameliorates liver injury in preclinical models of acetaminophen overdose.[1] This discovery positions this compound as a significant lead compound for the development of drugs targeting oxidative stress-related pathologies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of this compound's biological activity.

| Parameter | Observation | Significance |

| HDAC6 Inhibition | Potent and selective inhibition of HDAC6 enzyme activity. | Demonstrates target engagement and specificity. |

| MDH1 Expression | Increased expression of Malate Dehydrogenase 1 (MDH1). | Highlights a key downstream effector of this compound. |

| MDH1 Acetylation | Enhanced acetylation of MDH1. | Suggests a direct or indirect regulatory role of HDAC6 on MDH1. |

| Oxidative Stress Markers | Reduction in markers of oxidative stress. | Confirms the functional consequence of this compound treatment. |

| Hepatocyte Protection | Amelioration of acetaminophen-induced liver cell death. | Indicates therapeutic potential in liver injury. |

Signaling Pathway of this compound in Acetaminophen-Induced Liver Injury

The proposed mechanism of action for this compound in protecting against APAP-induced liver injury involves the modulation of the HDAC6-MDH1 axis. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound in APAP-induced liver injury.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available at the time of this report. The following are generalized methodologies for key biological assays used in the characterization of this compound, based on standard practices in the field.

HDAC6 Enzymatic Assay

A fluorometric assay is typically used to measure HDAC6 activity. Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the test compound (this compound). The deacetylation of the substrate by HDAC6 allows for cleavage by a developing enzyme (e.g., trypsin), which releases the fluorescent AMC group. The fluorescence intensity is measured using a microplate reader, and IC50 values are calculated to determine the inhibitory potency of the compound.

Western Blot Analysis for MDH1 Acetylation

Hepatocytes (e.g., HepG2 or primary hepatocytes) are treated with acetaminophen with or without this compound. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for acetylated lysine (B10760008) and MDH1. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of acetylated MDH1 to total MDH1 is quantified to assess changes in acetylation status.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells are treated as described above and then incubated with DCFH-DA. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

Synthesis Pathway of this compound

The chemical structure and a validated synthesis pathway for this compound have not been disclosed in the public domain as of the latest available information. Research and development in this area are ongoing, and this information is likely to be proprietary or pending publication/patent filing.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for the treatment of drug-induced liver injury and potentially other conditions driven by oxidative stress. Its selective inhibition of HDAC6 and the subsequent modulation of the MDH1 pathway provide a clear mechanism of action. The immediate future research priorities should focus on the full elucidation of its chemical structure and the development of a scalable synthesis process. Further preclinical studies are warranted to evaluate its pharmacokinetic profile, safety, and efficacy in a broader range of disease models. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of HDAC6 inhibition and the novel compound this compound.

References

An In-depth Technical Guide to the Solubility and Stability of LT-630

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and findings related to the solubility and stability of the novel compound LT-630. The following sections detail the experimental protocols, present key data in a structured format, and illustrate the workflows and a relevant biological pathway to provide a thorough understanding of this compound's physicochemical properties.

Solubility Assessment

The aqueous and solvent solubility of a compound is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to in vivo absorption. The solubility of this compound was assessed across a range of pharmaceutically relevant media.

1.1. Experimental Protocol: Equilibrium Solubility Determination

A shake-flask method was employed to determine the equilibrium solubility of this compound. An excess amount of the compound was added to various solvents in sealed vials. The vials were then agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium was reached. Following this, the samples were filtered to remove undissolved solids. The concentration of this compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]

1.2. Data Presentation: Solubility of this compound

The solubility data for this compound in various media are summarized in the table below.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 7.0 | 25 | 0.015 |

| 0.1 N HCl | 1.2 | 25 | 0.520 |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.025 |

| Ethanol | N/A | 25 | 15.8 |

| Propylene Glycol | N/A | 25 | 22.5 |

| DMSO | N/A | 25 | > 50 |

1.3. Workflow for Solubility Assessment

The following diagram outlines the workflow for the solubility assessment of this compound.

Stability Testing

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life of a drug substance.[3][4] Forced degradation studies were conducted to evaluate the intrinsic stability of this compound under various stress conditions.[5][6]

2.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies were performed by exposing this compound to thermal, photolytic, acid, base, and oxidative stress conditions.[5][6][7] The extent of degradation was monitored using a stability-indicating HPLC method.[1][2][8]

-

Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and heated at 60°C for 24 hours.

-

Base Hydrolysis: this compound was dissolved in 0.1 N NaOH and heated at 60°C for 24 hours.

-

Oxidative Degradation: this compound was treated with 3% hydrogen peroxide at room temperature for 24 hours.[7]

-

Thermal Degradation: Solid this compound was exposed to 80°C for 48 hours.

-

Photolytic Degradation: this compound solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2.2. Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies are summarized in the following table.

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C, 24h | 12.5 | 2 |

| 0.1 N NaOH, 60°C, 24h | 8.2 | 1 |

| 3% H2O2, RT, 24h | 18.9 | 3 |

| 80°C, 48h | 2.1 | 1 |

| Photolytic | 5.6 | 1 |

2.3. Hypothetical Signaling Pathway for this compound

To provide context for the importance of maintaining the stability of this compound, the following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase.

2.4. Workflow for Stability Testing

The workflow for the stability testing of this compound is depicted in the diagram below.

References

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 2. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. formulationbio.com [formulationbio.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

In Vitro Characterization of LT-630 (Erlotinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of LT-630, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is widely identified as Erlotinib, a marketed therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] This document details the key in vitro properties of this compound, including its biochemical and cell-based activities, and provides detailed methodologies for the core assays used in its characterization. The information presented is intended to support researchers and drug development professionals in understanding the preclinical profile of this important anti-cancer agent.

Introduction

This compound (Erlotinib) is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[3][4] This inhibition of EGFR signaling leads to the arrest of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for growth and survival. The in vitro characterization of this compound has been crucial in elucidating its mechanism of action and in identifying patient populations most likely to respond to treatment, particularly those with activating mutations in the EGFR gene.[3]

Biochemical Characterization

The primary biochemical activity of this compound is the direct inhibition of EGFR tyrosine kinase. This has been quantified through various in vitro kinase assays.

EGFR Kinase Inhibition

This compound demonstrates potent inhibition of EGFR kinase activity in cell-free assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of the compound.

| Assay Type | Target | IC50 (nM) | Reference |

| Cell-free Kinase Assay | EGFR | 2 | [5] |

| LanthaScreen® Kinase Assay | EGFR (ErbB1) L858R | 0.25 | [6] |

Experimental Protocol: EGFR Kinase Assay (Generic)

This protocol outlines a typical enzymatic assay to determine the IC50 of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

This compound (Erlotinib)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the EGFR enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Characterization

Cell-based assays are critical for understanding the activity of this compound in a more physiologically relevant context. These assays measure the effect of the compound on cell proliferation, survival, and downstream signaling pathways.

Anti-proliferative Activity

This compound inhibits the proliferation of cancer cell lines that are dependent on EGFR signaling. The potency in these assays is typically measured as the half-maximal effective concentration (EC50) or the 50% inhibitory concentration (IC50).

| Cell Line | Cancer Type | Assay Type | IC50/EC50 | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT Assay (72h) | 14.8 µM | [7] |

| H292 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Responsive | [8] |

| Calu3 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Intermediate Responsive | [8] |

| H358 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Non-Responsive | [8] |

| A431 | Epidermoid Carcinoma | Real-Time Cell Analysis | Model-dependent | [9] |

Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol describes a common method for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound (Erlotinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathway Analysis

This compound inhibits the EGFR signaling pathway. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.

Caption: EGFR signaling pathway and the inhibitory action of this compound (Erlotinib).

Caption: General workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound (Erlotinib) has established it as a potent and selective inhibitor of the EGFR tyrosine kinase. The data from biochemical and cellular assays consistently demonstrate its ability to inhibit EGFR signaling and suppress the proliferation of EGFR-dependent cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other EGFR inhibitors in a preclinical setting.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. drugs.com [drugs.com]

- 3. Erlotinib - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Synthesis, characterization and in vitro anti-tumoral evaluation of Erlotinib-PCEC nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

The Safety and Toxicity Profile of LT-630: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT-630 is a novel, selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of drug-induced liver injury. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The information presented herein is compiled from published preclinical studies and is intended to serve as a foundational resource for researchers and drug development professionals. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, outlines putative experimental protocols for assessing its safety and efficacy, and presents visual representations of its signaling pathway and experimental workflows.

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. Acetaminophen (B1664979) (APAP) overdose is a common cause of DILI, characterized by severe hepatocellular necrosis initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) (GSH) and induces oxidative stress.

This compound has emerged as a promising agent for mitigating APAP-induced hepatotoxicity. As a selective HDAC6 inhibitor, this compound targets a key enzyme involved in various cellular processes, including protein acetylation, cell motility, and stress responses. This guide focuses on the preclinical safety and toxicity profile of this compound, providing a detailed analysis of its protective effects against liver damage.

Mechanism of Action

This compound exerts its hepatoprotective effects by modulating the activity of Malate Dehydrogenase 1 (MDH1), a crucial enzyme in the malate-aspartate shuttle, which plays a role in cellular energy metabolism and redox balance. The proposed signaling pathway is as follows:

-

Acetaminophen (APAP) Stress: In the context of APAP-induced liver injury, there is an observed increase in HDAC6 expression and a decrease in MDH1 levels.

-

HDAC6 Inhibition by this compound: this compound selectively inhibits the deacetylase activity of HDAC6.

-

Enhanced MDH1 Expression and Acetylation: Inhibition of HDAC6 by this compound leads to an increase in both the expression and acetylation of MDH1.

-

Metabolic Reprogramming and Reduced Oxidative Stress: The enhanced function of acetylated MDH1 results in an increased NADPH/NADP+ ratio and elevated levels of the antioxidant glutathione (GSH).

-

Inhibition of Apoptosis: The reduction in oxidative stress and restoration of cellular redox balance lead to a decrease in apoptosis, evidenced by a reduced Bax/Bcl-2 ratio and lower levels of cleaved caspase-3 and cytochrome c.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in AML-12 Cells

| Parameter | Treatment Condition | Concentration Range of this compound | Outcome |

| Cytotoxicity | APAP-induced | 2-8 nM | Inhibition of cell injury |

| Oxidative Stress | APAP-induced | 2-8 nM | Reduction in oxidative stress markers |

| Apoptosis | APAP-induced | 2-8 nM | Reduced Bax/Bcl-2 ratio, cleaved caspase-3, and cytochrome c levels |

Data extracted from a study by Zhang GD, et al.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of APAP-Induced Liver Injury

| Parameter | Animal Model | Dosage of this compound | Administration Route | Outcome |

| Oxidative Stress | C57BL/6J mice | 10-40 mg/kg | Intravenous (tail vein) | Inhibition of APAP-induced oxidative stress; Enhanced GSH, SOD, and NADPH release |

| Hepatocellular Apoptosis | C57BL/6J mice | 10-40 mg/kg | Intravenous (tail vein) | Reduced apoptosis; Decreased Bax/Bcl-2 ratio, cleaved caspase-3, and cytochrome c levels in liver tissue |

Data extracted from a study by Zhang GD, et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell-Based Assays

Objective: To determine the protective effect of this compound against APAP-induced cytotoxicity, oxidative stress, and apoptosis in a liver cell line.

Cell Line: AML-12 (mouse hepatocyte cell line).

Experimental Workflow:

Detailed Steps:

-

Cell Culture: AML-12 cells are cultured in appropriate media and conditions until they reach optimal confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2, 4, 8 nM) for 3 hours. A vehicle control group is also included.

-

Induction of Injury: Following pre-treatment, cells are exposed to a cytotoxic concentration of acetaminophen for 24 hours to induce liver cell injury.

-

Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT assay to quantify the protective effect of this compound.

-

Oxidative Stress Assessment: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.

-

Apoptosis Analysis: Protein lysates are collected for Western blot analysis to determine the expression levels of key apoptosis-related proteins, including Bax, Bcl-2, and cleaved caspase-3.

In Vivo Animal Studies

Objective: To evaluate the hepatoprotective efficacy of this compound in a mouse model of APAP-induced acute liver injury.

Animal Model: Male C57BL/6J mice (6-8 weeks old).

Experimental Workflow:

Detailed Steps:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Mice are divided into different groups: a control group, an APAP-only group, and APAP + this compound treatment groups (e.g., 10, 20, 40 mg/kg). This compound or vehicle is administered via tail vein injection.

-

Induction of Liver Injury: A hepatotoxic dose of APAP (e.g., 350 mg/kg) is administered intraperitoneally at a set time after this compound administration.

-

Sample Collection: At a predetermined time point after APAP administration (e.g., 24 hours), mice are euthanized. Blood samples are collected for serum analysis, and liver tissues are harvested.

-

Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Histopathological Examination: A portion of the liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis.

-

Biochemical and Molecular Analysis: Another portion of the liver tissue is used to prepare homogenates for measuring levels of GSH, SOD, and NADPH. Protein lysates are also prepared for Western blot analysis of apoptotic markers.

Safety and Toxicity Profile

Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicity profile of this compound, such as LD50 values or results from dedicated toxicology studies. The available data focuses on its efficacy in a disease model. As with other HDAC6 inhibitors, potential off-target effects and long-term safety need to be thoroughly investigated. Future studies should include:

-

Acute and Chronic Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify any potential target organ toxicity.

-

Genotoxicity Assays: To assess the potential for DNA damage.

-

Cardiovascular Safety Pharmacology: To evaluate any effects on cardiovascular function.

-

Pharmacokinetics and Drug Metabolism: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound is a promising HDAC6 inhibitor with demonstrated efficacy in a preclinical model of acetaminophen-induced liver injury. Its mechanism of action, involving the modulation of MDH1 and reduction of oxidative stress, presents a novel therapeutic strategy for DILI. While the initial findings are encouraging, a comprehensive evaluation of its safety and toxicity profile is essential for its further development as a clinical candidate. The experimental frameworks provided in this guide can serve as a basis for designing future non-clinical safety studies. Researchers are encouraged to consult the primary literature for more detailed information as it becomes available.

References

Preliminary Efficacy of LT-630: A Novel Kinase-X Inhibitor for Modulating Inflammatory Pathways

Abstract: This document outlines the preliminary findings on the efficacy of LT-630, a novel, potent, and selective small molecule inhibitor of Kinase-X, a key serine/threonine kinase implicated in the JX-STAT inflammatory signaling cascade. Preclinical data from in vitro biochemical assays, cell-based functional assays, and an in vivo murine model of rheumatoid arthritis collectively demonstrate the potential of this compound as a therapeutic agent for inflammatory diseases. This guide provides a detailed overview of the experimental protocols, quantitative results, and the underlying mechanism of action.

Introduction

Inflammatory diseases, such as rheumatoid arthritis, are characterized by the dysregulation of signaling pathways that lead to chronic inflammation and tissue damage. The JX-STAT pathway, activated by pro-inflammatory cytokines, has been identified as a critical mediator in this process. Kinase-X, an upstream component of this pathway, represents a promising therapeutic target. This compound has been developed as a selective inhibitor of Kinase-X. This whitepaper summarizes the initial preclinical studies designed to evaluate its therapeutic efficacy.

Mechanism of Action: The JX-STAT Signaling Pathway

This compound exerts its effect by directly inhibiting the catalytic activity of Kinase-X. In the canonical JX-STAT pathway, the binding of a pro-inflammatory cytokine to its receptor leads to the recruitment and activation of Kinase-X. Activated Kinase-X then phosphorylates and activates the transcription factor STATY. Phosphorylated STATY (pSTATY) dimerizes, translocates to the nucleus, and initiates the transcription of a host of pro-inflammatory genes. By inhibiting Kinase-X, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory response.

Quantitative Data Summary

The efficacy of this compound was evaluated across multiple experimental systems. The data presented below summarizes its potency from in vitro enzymatic assays to in vivo animal models.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | This compound IC₅₀ (nM) |

| Enzymatic Assay | Kinase-X | 5.2 |

| Enzymatic Assay | Kinase-Y (off-target) | > 10,000 |

| Enzymatic Assay | Kinase-Z (off-target) | > 10,000 |

Table 2: Cellular Activity of this compound in Synoviocytes

| Measurement | Stimulant | This compound EC₅₀ (nM) |

| pSTATY Inhibition | Cytokine | 25.8 |

| Pro-inflammatory Gene mRNA | Cytokine | 45.1 |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Arthritis

| Treatment Group | Dose (mg/kg, oral, BID) | Paw Swelling Reduction (%) |

| Vehicle Control | 0 | 0% |

| This compound | 10 | 35% |

| This compound | 30 | 68% |

| This compound | 100 | 75% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

Kinase-X Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Kinase-X.

-

Procedure:

-

Recombinant Kinase-X enzyme was incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate format.

-

This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM.

-

The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.

-

The reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence polarization readout.

-

Data were normalized to positive (no inhibitor) and negative (no enzyme) controls, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

-

Western Blot Analysis of pSTATY in Human Synoviocytes

-

Objective: To measure the effect of this compound on cytokine-induced STATY phosphorylation in a disease-relevant cell type.

-

Procedure:

-

Human fibroblast-like synoviocytes were seeded in 6-well plates and serum-starved for 24 hours.

-

Cells were pre-treated with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Cells were then stimulated with a pro-inflammatory cytokine (10 ng/mL) for 15 minutes.

-

Cell lysates were collected, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for pSTATY and total STATY.

-

Blots were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used to quantify the ratio of pSTATY to total STATY.

-

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Murine Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Procedure:

-

Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization was administered 21 days later.

-

Upon the first signs of arthritis (typically day 25-28), mice were randomized into treatment groups.

-

This compound, formulated in a 0.5% methylcellulose (B11928114) solution, or vehicle was administered orally twice daily (BID) for 14 consecutive days.

-

Paw swelling was measured daily using digital calipers. The percentage reduction in paw swelling was calculated relative to the vehicle control group at the end of the study.

-

At the end of the study, mice were euthanized, and joint tissues were collected for histological analysis.

-

Conclusion and Future Directions

The preliminary data strongly support the continued development of this compound as a potential therapeutic for inflammatory diseases. The compound demonstrates high potency and selectivity for its target, Kinase-X, and effectively suppresses the inflammatory response in both cellular and animal models. Future studies will focus on comprehensive pharmacokinetic and toxicology assessments to enable the advancement of this compound into clinical development.[1][2]

References

Technical Whitepaper: Pharmacokinetic and Pharmacodynamic Profile of LT-630

Abstract

LT-630 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the progression of various solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data herein demonstrates that this compound possesses favorable drug-like properties, including good oral absorption, dose-proportional exposure, and potent target engagement in vivo. The presented studies were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, and to establish a clear relationship between its plasma concentration and target modulation. All experimental procedures are detailed to ensure reproducibility.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated in both murine (CD-1 mice) and non-human primate (Cynomolgus monkey) models. The compound was administered via intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability and dose proportionality.

PK Parameters in CD-1 Mice

Single-dose pharmacokinetic studies were conducted in male CD-1 mice. This compound was formulated in 0.5% methylcellulose (B11928114) for oral administration and in 20% Captisol® for intravenous administration. Plasma concentrations were determined using a validated LC-MS/MS method.

| Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) | PO Dose (30 mg/kg) |

| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 | 2,600 ± 350 |

| Tmax (h) | 0.08 | 0.5 | 1.0 |

| AUC(0-inf) (ng·h/mL) | 1,800 ± 250 | 4,200 ± 560 | 13,500 ± 1,800 |

| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |

| CL (mL/min/kg) | 18.5 ± 2.6 | - | - |

| Vdss (L/kg) | 3.1 ± 0.4 | - | - |

| F (%) | - | 52 ± 7 | 50 ± 6 |

| Data are presented as mean ± standard deviation (n=3 per group). |

PK Parameters in Cynomolgus Monkeys

Single-dose pharmacokinetic studies were conducted in male Cynomolgus monkeys. Formulations were consistent with those used in the murine studies.

| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |

| Cmax (ng/mL) | 880 ± 120 | 410 ± 65 |

| Tmax (h) | 0.1 | 1.5 |

| AUC(0-inf) (ng·h/mL) | 1,100 ± 150 | 2,750 ± 380 |

| t1/2 (h) | 3.5 ± 0.6 | 4.1 ± 0.7 |

| CL (mL/min/kg) | 15.2 ± 2.1 | - |

| Vdss (L/kg) | 4.0 ± 0.5 | - |

| F (%) | - | 50 ± 8 |

| Data are presented as mean ± standard deviation (n=3 per group). |

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound were assessed through in vitro enzyme inhibition assays and in vivo target modulation studies in tumor-bearing mouse models.

In Vitro Potency

The inhibitory activity of this compound was measured against its primary target, TKX, and a panel of related kinases to assess selectivity.

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | TKX | 2.5 ± 0.4 |

| Biochemical Assay | Kinase A | 850 ± 120 |

| Biochemical Assay | Kinase B | > 10,000 |

| Cell-Based Assay (p-TKX) | TKX-mutant Cell Line | 15.0 ± 2.8 |

| Data are presented as mean ± standard deviation. |

In Vivo Target Engagement (Mouse Xenograft Model)

The relationship between this compound plasma concentration and target inhibition (phosphorylation of TKX) was evaluated in a TKX-mutant tumor xenograft model. Tumors and plasma were collected at various time points following a single oral dose of 10 mg/kg.

| Time Post-Dose (h) | Plasma Conc. (ng/mL) | p-TKX Inhibition (%) |

| 0 (Vehicle) | 0 | 0 |

| 0.5 | 845 ± 90 | 95 ± 4 |

| 2 | 650 ± 75 | 92 ± 5 |

| 4 | 410 ± 50 | 81 ± 9 |

| 8 | 150 ± 25 | 45 ± 12 |

| 24 | 10 ± 3 | 5 ± 2 |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

In Vivo Pharmacokinetic Study

-

Species/Strain: Male CD-1 mice (8 weeks old) or Male Cynomolgus monkeys (3-4 years old).

-

Housing: Standard temperature- and light-controlled conditions with ad libitum access to food and water.

-

Dosing:

-

Oral (PO): this compound was suspended in 0.5% (w/v) methylcellulose in water and administered via oral gavage.

-

Intravenous (IV): this compound was dissolved in 20% (w/v) Captisol® in saline and administered as a bolus via the tail vein (mice) or cephalic vein (monkeys).

-

-

Sample Collection: Blood samples (~50 µL for mice, ~200 µL for monkeys) were collected from the saphenous vein into K2EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method. The calibration curve was linear over the range of 1 to 2000 ng/mL.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix™ WinNonlin® software.

In Vivo Pharmacodynamic (Tumor Target Modulation) Study

-

Model: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TKX-mutant cancer cells. Tumors were grown to an average volume of 150-200 mm³.

-

Dosing: Mice were administered a single oral dose of this compound (10 mg/kg) or vehicle.

-

Sample Collection: At specified time points (0.5, 2, 4, 8, 24 hours), cohorts of mice (n=3 per time point) were euthanized. Blood was collected via cardiac puncture for PK analysis. Tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Tumor Lysate Preparation: Frozen tumor tissue was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Western Blot Analysis: Equal amounts of protein (30 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-TKX (p-TKX) and total TKX.

-

Quantification: Band intensities were quantified using ImageJ software. The p-TKX signal was normalized to the total TKX signal for each sample. Percent inhibition was calculated relative to the vehicle-treated control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Mechanism of Action: TKX Signaling Pathway

The Therapeutic Potential of LT-630: A Technical Guide

For Immediate Release

A promising new therapeutic agent, LT-630, is showing significant potential in preclinical studies for the treatment of acetaminophen (B1664979) (APAP)-induced liver injury. Identified as a novel inhibitor of histone deacetylase 6 (HDAC6), this compound appears to mitigate liver damage by modulating cellular oxidative stress pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action

This compound's therapeutic effect is primarily attributed to its inhibition of HDAC6, a key enzyme in cellular regulation. In the context of APAP-induced hepatotoxicity, the mechanism involves the downstream regulation of malate (B86768) dehydrogenase 1 (MDH1), a critical enzyme in the malate-aspartate shuttle that plays a role in cellular energy and redox balance.

Key mechanistic findings indicate that in liver tissues and AML-12 liver cells exposed to APAP, HDAC6 expression is significantly elevated, while MDH1 levels are decreased.[1][2][3] Treatment with this compound has been shown to reverse these effects, leading to an improvement in both the protein expression and the acetylation level of MDH1.[3]

The enhancement of MDH1 function by this compound leads to a cascade of beneficial effects that combat oxidative stress, a primary driver of APAP-induced liver damage.[3][4] Specifically, overexpression of MDH1 in APAP-stressed AML-12 cells resulted in an increased NADPH/NADP+ ratio and elevated levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant.[3] Concurrently, a decrease in cellular apoptosis was observed.[3]

Crucially, the therapeutic benefits of this compound were nullified when MDH1 was silenced using small inhibitory RNA (siRNA), confirming that MDH1 is a critical mediator of this compound's protective effects against APAP-induced liver injury.[3]

Signaling Pathway

The proposed signaling pathway for this compound's therapeutic action is illustrated below:

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A novel HDAC6 inhibitor attenuate APAP-induced liver injury by regulating MDH1-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying the Lymphotoxin-Beta Receptor (LTβR) Signaling Pathway

A Note on the Target: The designation "LT-630" does not correspond to a recognized experimental compound in publicly available scientific literature. This document provides protocols and application notes for the Lymphotoxin-Beta Receptor (LTβR) , a member of the tumor necrosis factor (TNF) receptor superfamily, based on the possibility that "this compound" is an internal or alternative name for a modulator of this pathway. The LTβR signaling pathway is crucial in the development and maintenance of secondary lymphoid organs, immune cell trafficking, and has implications in various diseases, including autoimmune disorders and cancer.[1][2][3][4][5]

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular and molecular consequences of LTβR activation.

I. Overview of the LTβR Signaling Pathway

The Lymphotoxin-Beta Receptor (LTβR) is a type I transmembrane protein that plays a pivotal role in lymphoid organogenesis and immune responses.[3][6] Its primary ligands are the membrane-bound heterotrimer Lymphotoxin-alpha1/beta2 (LTα1β2) and LIGHT (also known as TNFSF14).[3] Ligation of LTβR by its ligands initiates a signaling cascade that predominantly activates the non-canonical NF-κB pathway, leading to the processing of p100 to p52 and the nuclear translocation of RelB/p52 heterodimers.[2][7] This pathway is critical for the expression of genes involved in immune cell recruitment and organization, such as the chemokines CCL19, CCL21, and CXCL13.[1][8]

The key molecular events in LTβR signaling include:

-

Ligand binding and receptor trimerization.

-

Recruitment of TNF receptor-associated factor (TRAF) adapter proteins, primarily TRAF2 and TRAF3, to the intracellular domain of the receptor.[2]

-

Degradation of TRAF3, leading to the stabilization and activation of NF-κB-inducing kinase (NIK).[2]

-

NIK-mediated phosphorylation and activation of IκB kinase alpha (IKKα).[9]

-

IKKα-dependent phosphorylation and processing of the NF-κB precursor protein p100 to its active form, p52.[2][10]

-

Nuclear translocation of the RelB/p52 complex and subsequent target gene transcription.[2][7]

II. Quantitative Data Summary

The following tables summarize quantitative data from representative experiments studying the effects of LTβR activation.

Table 1: Effect of LTβR Agonists on Cancer Cell Viability

| Cell Line | Agonist | Concentration | Incubation Time | Result (% Growth Inhibition) | Reference |

| HT29 (Colon Carcinoma) | Recombinant LTα1β2 | 100 ng/mL | 5 days | ~40% | [11][12] |

| HT29 (Colon Carcinoma) | Recombinant LIGHT | 50 ng/mL | 5 days | ~35% | [11][12] |

| MES-SA/DX5 (Sarcoma) | Agonistic anti-LTβR mAb (BS-1) | 1 µg/mL | 5 days | ~60% | [11][12] |

| PLS-1 (Sarcoma) | Agonistic anti-LTβR mAb (BS-1) | 1 µg/mL | 5 days | ~50% | [12] |

Table 2: LTβR-Mediated Chemokine Secretion

| Cell Type | Stimulus | Concentration | Time Point | Chemokine Measured | Fold Induction (approx.) | Reference |

| Mouse Fibroblasts (L929) | Agonistic anti-LTβR mAb | 10 µg/mL | 24 hours | MIP-2 (CXCL2) | 8-10 | [13] |

| Mouse Fibroblasts (L929) | Agonistic anti-LTβR mAb | 10 µg/mL | 24 hours | IL-6 | 6-8 | [13] |

| Mesenteric Lymph Node Stromal Cells | LTβR Agonist | Not Specified | 48 hours | CCL21 | ~4 | [14] |

| Mesenteric Lymph Node Stromal Cells | LTβR Agonist | Not Specified | 48 hours | CXCL13 | ~2 | [14] |

III. Experimental Protocols

This protocol describes the determination of cell viability following treatment with an LTβR agonist using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11]

Materials:

-

Target cells (e.g., HT29 human colon adenocarcinoma cells)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

LTβR agonist (e.g., recombinant human LTα1β2 or an agonistic anti-LTβR antibody)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the LTβR agonist in complete culture medium. Remove the existing medium from the wells and add 100 µL of the agonist-containing medium or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).[11][12]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol outlines the quantification of secreted chemokines (e.g., CCL21, CXCL13) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatants from LTβR agonist-treated and control cells

-

Commercially available ELISA kit for the chemokine of interest (e.g., Human CCL21 ELISA Kit, Human CXCL13 ELISA Kit).[15][16][17][18] These kits typically include:

-

Pre-coated 96-well plate

-

Recombinant chemokine standard

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

Assay diluent

-

Wash buffer

-

TMB substrate

-

Stop solution

-

-

Microplate reader (450 nm wavelength)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[16]

-

Sample Addition: Add 50-100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated plate.[16] Incubate for the time specified in the kit manual (typically 2 hours at room temperature).[16]

-

Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[16]

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the chemokine in the experimental samples.

This protocol details the detection of non-canonical NF-κB pathway activation by observing the processing of p100 to p52 via Western blotting.

Materials:

-

Cells treated with an LTβR agonist for various time points

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-NF-κB2 p100/p52, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB2 p100/p52 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis: Densitometric analysis can be performed to quantify the relative amounts of p100 and p52.

IV. Mandatory Visualizations

Caption: LTβR Signaling Pathway.

Caption: Workflow for LTβR Signaling Analysis.

References

- 1. The LTβR Signaling Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LTβR Signaling Controls Lymphatic Migration of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. The LT beta R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lymphotoxin-beta receptor expression and its related signaling pathways govern dendritic cell homeostasis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lymphotoxin beta receptor - Wikipedia [en.wikipedia.org]

- 7. Lymphotoxin-β receptor-NIK signaling induces alternative RELB/NF-κB2 activation to promote metastatic gene expression and cell migration in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The NF-kappa B activation in lymphotoxin beta receptor signaling depends on the phosphorylation of p65 at serine 536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of the Alternative NF-κB Pathway by Lymphotoxin αβ (LTαβ) Relies on Internalization of LTβ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lymphotoxin β receptor mediates caspase-dependent tumor cell apoptosis in vitro and tumor suppression in vivo despite induction of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the lymphotoxin-beta receptor induces NFkappaB-dependent interleukin-6 and MIP-2 secretion in mouse fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redefining the Role of Lymphotoxin Beta Receptor in the Maintenance of Lymphoid Organs and Immune Cell Homeostasis in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCL21 ELISA Kits [thermofisher.com]

- 16. rndsystems.com [rndsystems.com]

- 17. Human 6Ckine/CCL21 ELISA Kit (EHCCL21) - Invitrogen [thermofisher.com]

- 18. mybiosource.com [mybiosource.com]

Application Notes and Protocols for the Use of LT-630 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LT-630, a novel and potent selective inhibitor of Histone Deacetylase 6 (HDAC6), in preclinical animal models. The primary application detailed herein is for the investigation of its therapeutic effects in an acetaminophen (B1664979) (APAP)-induced model of acute liver injury.

Introduction

This compound is a small molecule inhibitor targeting HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, including α-tubulin and cortactin. Its inhibition is a promising therapeutic strategy for various diseases, including those associated with oxidative stress. Recent studies have demonstrated that this compound can ameliorate liver injury by reducing oxidative damage, a mechanism linked to the upregulation of malate (B86768) dehydrogenase 1 (MDH1) expression and acetylation.[1][2][3]

Mechanism of Action

This compound exerts its protective effects by selectively inhibiting the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates. In the context of APAP-induced liver injury, the key mechanistic steps are:

-

Inhibition of HDAC6: this compound directly binds to and inhibits the catalytic domain of HDAC6.

-

Increased Acetylation of Target Proteins: This leads to an accumulation of acetylated proteins that are substrates of HDAC6.

-

Modulation of MDH1: this compound enhances the expression and acetylation of malate dehydrogenase 1 (MDH1).

-

Reduction of Oxidative Stress: The modulation of MDH1 contributes to a reduction in oxidative stress, a key pathological feature of APAP-induced liver damage.

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Embryonic lethal abnormal vision like 1-stabilized histone deacetylase 6 promotes hepatic stellate cell activation to accelerate liver fibrosis progression through ribosomal protein S5 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LT-630: Information Not Publicly Available

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated as "LT-630." As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

The development of dosage and administration guidelines for any new therapeutic agent is a rigorous process based on extensive preclinical and clinical research. This process typically involves:

-

Preclinical Studies: In vitro and in vivo studies to determine the compound's mechanism of action, pharmacokinetic profile, and initial safety and toxicity data. These studies help establish a starting dose for first-in-human clinical trials.

-

Phase I Clinical Trials: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers or patients. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD).

-

Phase II Clinical Trials: These studies are designed to evaluate the drug's efficacy in a larger group of patients with the target disease and to further assess its safety. Different doses and administration schedules may be tested to identify the optimal regimen.

-

Phase III Clinical Trials: Large-scale, multicenter trials that compare the new drug to the current standard of care. These trials provide the definitive data on efficacy and safety required for regulatory approval.

Without access to the data generated from such studies for "this compound," it is impossible to provide accurate and responsible guidance on its use.

To proceed with generating the requested content, specific data from internal research or proprietary documentation for "this compound" would be required. Should this information become available, the following frameworks would be used to structure the Application Notes and Protocols.

Example Structure for Future Data Presentation:

Table 1: Summary of Preclinical Dosing Information for this compound

| Animal Model | Route of Administration | Dose Range Studied | Key Findings (e.g., Efficacy, NOAEL) |

| e.g., Mouse | e.g., Intravenous | e.g., 1-10 mg/kg | e.g., Tumor growth inhibition at 5 mg/kg |

| e.g., Rat | e.g., Oral | e.g., 10-100 mg/kg | e.g., NOAEL established at 20 mg/kg/day |

| NOAEL: No Observed Adverse Effect Level |

Table 2: Proposed Clinical Dosing Regimen for this compound (Hypothetical)

| Phase | Patient Population | Starting Dose | Dose Escalation Scheme | Recommended Phase 2 Dose (RP2D) |

| Phase I | e.g., Solid Tumors | e.g., 0.5 mg/kg | e.g., Modified Fibonacci | e.g., 2.5 mg/kg Q3W |

Example Methodologies and Visualizations:

Protocol: In Vitro Cell Viability Assay

A detailed, step-by-step protocol for assessing the cytotoxic effects of this compound on cancer cell lines would be provided here. This would include information on cell culture conditions, drug preparation, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo®).

Diagram: Hypothetical this compound Mechanism of Action

If this compound were, for example, an inhibitor of the MAPK/ERK pathway, a Graphviz diagram would be generated to illustrate this.

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

We are prepared to generate the requested detailed documentation upon provision of the necessary proprietary data for "this compound."

Application Notes & Protocols: Preparation of LT-630 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions for LT-630, a small molecule inhibitor. The following protocols and data are intended to ensure accurate and reproducible experimental results.

Introduction

This compound is a potent and selective small molecule inhibitor used in a variety of biological assays. Accurate preparation of stock solutions is the first critical step for any experiment. This document outlines the chemical properties of this compound, recommended solvents, and detailed protocols for preparing and storing stock solutions. The information presented here is based on the properties of AM 630, a selective CB₂ inverse agonist, as a representative compound.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.

| Property | Value |

| Chemical Name | 6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone |

| Molecular Weight | 504.37 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | Crystalline solid |

| Solubility (at 25°C) | DMSO: ≥100 mMEthanol: Sparingly soluble |

| Storage Temperature | -20°C (lyophilized powder)-20°C to -80°C (in solution) |

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of this compound stock solutions.

3.1. Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol, absolute

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

3.2. Preparation of a 10 mM this compound Stock Solution in DMSO

This is the most common method for preparing a high-concentration stock solution suitable for most cell-based and biochemical assays.

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weigh this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.01 mol/L x 504.37 g/mol = 0.00504 g = 5.04 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 5.04 mg, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3.3. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

-

Example: To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. For 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired buffer or medium.

-

Important: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is not cytotoxic. Typically, DMSO concentrations should be kept below 0.5% (v/v).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Application Notes and Protocols: LT-630 for High-Throughput Screening Assays

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. A critical component of successful HTS campaigns is the availability of robust and reliable assay reagents. This document provides detailed application notes and protocols for the use of LT-630, a novel modulator of the Toll-like Receptor 4 (TLR4) signaling pathway, in high-throughput screening assays.

Toll-like receptors (TLRs) are key players in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][2] TLR4, in particular, is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[3] Dysregulation of the TLR4 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound has been developed as a potent and selective modulator of the TLR4 signaling pathway. These application notes provide protocols for utilizing this compound in cell-based HTS assays to identify novel agonists or antagonists of TLR4.

Mechanism of Action: TLR4 Signaling Pathway

Upon binding of its ligand, such as LPS, TLR4 undergoes dimerization and recruits a series of adaptor proteins to its intracellular Toll/interleukin-1 receptor (TIR) domain.[2] This initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is crucial for the early-phase activation of NF-κB and the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. The adaptor protein MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3]

-

TRIF-Dependent Pathway: This pathway is responsible for the induction of type I interferons (IFNs) and the late-phase activation of NF-κB. The adaptor protein TRIF interacts with TRAF3, leading to the activation of TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.[2]

The following diagram illustrates the key components of the TLR4 signaling pathway.

Caption: Simplified diagram of the TLR4 signaling pathway.

High-Throughput Screening Assays

The following protocols describe two primary HTS assays for the identification of TLR4 modulators using this compound: a reporter gene assay for monitoring NF-κB activation and an ELISA-based assay for quantifying cytokine production.

NF-κB Reporter Gene Assay

This assay utilizes a stable cell line co-expressing human TLR4, MD-2, CD14, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element. Activation of the TLR4 pathway leads to the expression and secretion of SEAP, which can be quantified using a colorimetric substrate.

Experimental Workflow:

Caption: Workflow for the NF-κB reporter gene assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR4 cells (or equivalent) according to the manufacturer's instructions.

-

On the day of the assay, harvest cells and resuspend in fresh, pre-warmed growth medium to a density of 2.8 x 10⁵ cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a flat-bottom 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle (e.g., DMSO).

-

Add 10 µL of the diluted compounds to the corresponding wells of the cell plate.

-

For antagonist screening, pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

LPS Stimulation (for antagonist screening):

-

Prepare a stock solution of LPS in sterile, endotoxin-free water.

-

Dilute the LPS stock in growth medium to a final concentration that elicits a sub-maximal response (EC₅₀ to EC₈₀, to be determined empirically).

-

Add 10 µL of the diluted LPS to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

After incubation, mix the contents of the wells by gentle pipetting.

-

Transfer 20 µL of the supernatant from each well to a new 384-well plate.

-

Prepare the SEAP detection reagent according to the manufacturer's instructions.

-

Add 180 µL of the SEAP detection reagent to each well containing the supernatant.

-